5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Brand Name: Vulcanchem
CAS No.: 1380917-35-0
VCID: VC2566232
InChI: InChI=1S/C12H12BrIN2O/c13-8-4-5-10-9(7-8)12(14)15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2
SMILES: C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)I
Molecular Formula: C12H12BrIN2O
Molecular Weight: 407.04 g/mol

5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

CAS No.: 1380917-35-0

Cat. No.: VC2566232

Molecular Formula: C12H12BrIN2O

Molecular Weight: 407.04 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole - 1380917-35-0

Specification

CAS No. 1380917-35-0
Molecular Formula C12H12BrIN2O
Molecular Weight 407.04 g/mol
IUPAC Name 5-bromo-3-iodo-1-(oxan-2-yl)indazole
Standard InChI InChI=1S/C12H12BrIN2O/c13-8-4-5-10-9(7-8)12(14)15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2
Standard InChI Key GZSUPLKKIDJNBU-UHFFFAOYSA-N
SMILES C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)I
Canonical SMILES C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)I

Introduction

Chemical Identity and Properties

Basic Information

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a crystalline compound with significant potential in medicinal chemistry and organic synthesis. The compound is characterized by its complex heterocyclic structure featuring both bromine and iodine substituents . The tetrahydropyran protecting group at the N-1 position of the indazole ring provides stability while also enabling selective reactivity in synthetic applications.

Chemical Structure and Properties

The compound possesses a well-defined chemical identity with the following properties:

PropertyValueSource
CAS Registry Number1380917-35-0
Molecular FormulaC₁₂H₁₂BrIN₂O
Molecular Weight407.05 g/mol
IUPAC Name5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
InChI1S/C12H12BrIN2O/c13-8-4-5-10-9(7-8)12(14)15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2
InChI KeyGZSUPLKKIDJNBU-UHFFFAOYSA-N
SMILES NotationBrC1=CC2=C(C=C1)N(N=C2I)C1CCCCO1
Physical FormPowder or crystals
Standard Purity95-98%

The molecule contains an indazole core with bromine at the 5-position and iodine at the 3-position. The nitrogen at position 1 is substituted with a tetrahydropyran ring, which serves as a protecting group. This structural arrangement creates a compound with specific reactivity patterns that are valuable in synthetic chemistry.

Synthesis and Preparation Methods

Key Reaction Conditions

The protection of the indazole nitrogen with the tetrahydropyran group typically employs the following conditions:

  • Solvent: Dichloromethane (DCM)

  • Catalyst: Acid catalysts such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate

  • Temperature: Usually performed at 0°C for higher yields, or at room temperature for extended periods

  • Reaction time: Variable depending on temperature and reactant concentrations

The iodination step commonly utilizes reagents such as N-iodosuccinimide (NIS) or iodine with an appropriate oxidant under controlled conditions to achieve selective substitution at the 3-position.

Applications in Research and Development

Pharmaceutical Research

The indazole scaffold has established significance in pharmaceutical research, particularly in the development of kinase inhibitors. Compounds containing the 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole structure or related derivatives serve as valuable intermediates in medicinal chemistry .

Research indicates that related indazole derivatives demonstrate potential as:

  • Kinase inhibitors targeting specific enzymes involved in cellular signaling pathways

  • Potential modulators of inositol-requiring enzyme 1α (IRE1α), a key component of the unfolded protein response in mammalian cells

  • Building blocks for more complex bioactive molecules

Role as Synthetic Intermediate

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole serves as an important synthetic intermediate due to its dual halogenation, which provides two distinct reactive sites for further functionalization:

  • The bromine at the 5-position can undergo selective cross-coupling reactions (such as Suzuki or Negishi couplings)

  • The iodine at the 3-position offers different reactivity for selective transformations

  • The N-protection with the tetrahydropyran group prevents unwanted side reactions while enabling controlled deprotection when needed

This versatility makes the compound valuable in divergent synthesis strategies for creating compound libraries for drug discovery programs.

Comparative Analysis with Structurally Related Compounds

Structural Comparisons

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole shares structural features with several related compounds, but with key differences that affect its reactivity and applications:

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesSource
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazoleC₁₂H₁₂BrIN₂O407.05 g/molBromine at 5-position, iodine at 3-position
5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazoleC₁₂H₁₂BrFN₂O299.14 g/molFluorine replaces iodine at 3-position
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazoleC₁₂H₁₃BrN₂O281.15 g/molNo substitution at 3-position
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridineC₁₁H₁₁BrIN₃O408.03 g/molPyrazolo[3,4-c]pyridine core instead of indazole

Functional Differences

The varying halogen substituents significantly affect the compounds' reactivity and potential applications:

  • Iodine versus fluorine at the 3-position: The iodine substituent in 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole offers greater reactivity in metal-catalyzed coupling reactions compared to the fluorine in the 3-fluoro analog, making it more versatile as a synthetic intermediate .

  • Presence versus absence of the 3-substituent: Compared to 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, the 3-iodo substituted analog provides an additional site for chemical modification, expanding its synthetic utility .

  • Indazole versus pyrazolo[3,4-c]pyridine core: While structurally similar, these core structures exhibit different electronic properties and hydrogen-bonding capabilities, affecting their behavior in biological systems and synthetic transformations .

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